Cas no 2138304-33-1 ((Butan-2-yl)[(2,3-difluoropyridin-4-yl)methyl]amine)

Butan-2-yl[(2,3-difluoropyridin-4-yl)methyl]amine is a fluorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a butan-2-ylamine moiety linked to a 2,3-difluoropyridin-4-ylmethyl group, offering unique electronic and steric properties. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which may improve bioavailability in drug design. This compound could serve as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors or antimicrobial agents. Its well-defined structure allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. Handling requires standard laboratory precautions due to its amine functionality.
(Butan-2-yl)[(2,3-difluoropyridin-4-yl)methyl]amine structure
2138304-33-1 structure
Product name:(Butan-2-yl)[(2,3-difluoropyridin-4-yl)methyl]amine
CAS No:2138304-33-1
MF:C10H14F2N2
MW:200.228369235992
CID:5985260
PubChem ID:165866416

(Butan-2-yl)[(2,3-difluoropyridin-4-yl)methyl]amine Chemical and Physical Properties

Names and Identifiers

    • EN300-737166
    • (butan-2-yl)[(2,3-difluoropyridin-4-yl)methyl]amine
    • 2138304-33-1
    • (Butan-2-yl)[(2,3-difluoropyridin-4-yl)methyl]amine
    • Inchi: 1S/C10H14F2N2/c1-3-7(2)14-6-8-4-5-13-10(12)9(8)11/h4-5,7,14H,3,6H2,1-2H3
    • InChI Key: RQKSMOODSPULFB-UHFFFAOYSA-N
    • SMILES: FC1C(=NC=CC=1CNC(C)CC)F

Computed Properties

  • Exact Mass: 200.11250478g/mol
  • Monoisotopic Mass: 200.11250478g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 24.9Ų

(Butan-2-yl)[(2,3-difluoropyridin-4-yl)methyl]amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-737166-0.25g
(butan-2-yl)[(2,3-difluoropyridin-4-yl)methyl]amine
2138304-33-1 95.0%
0.25g
$642.0 2025-03-11
Enamine
EN300-737166-5.0g
(butan-2-yl)[(2,3-difluoropyridin-4-yl)methyl]amine
2138304-33-1 95.0%
5.0g
$2028.0 2025-03-11
Enamine
EN300-737166-2.5g
(butan-2-yl)[(2,3-difluoropyridin-4-yl)methyl]amine
2138304-33-1 95.0%
2.5g
$1370.0 2025-03-11
Enamine
EN300-737166-0.05g
(butan-2-yl)[(2,3-difluoropyridin-4-yl)methyl]amine
2138304-33-1 95.0%
0.05g
$587.0 2025-03-11
Enamine
EN300-737166-0.1g
(butan-2-yl)[(2,3-difluoropyridin-4-yl)methyl]amine
2138304-33-1 95.0%
0.1g
$615.0 2025-03-11
Enamine
EN300-737166-1.0g
(butan-2-yl)[(2,3-difluoropyridin-4-yl)methyl]amine
2138304-33-1 95.0%
1.0g
$699.0 2025-03-11
Enamine
EN300-737166-0.5g
(butan-2-yl)[(2,3-difluoropyridin-4-yl)methyl]amine
2138304-33-1 95.0%
0.5g
$671.0 2025-03-11
Enamine
EN300-737166-10.0g
(butan-2-yl)[(2,3-difluoropyridin-4-yl)methyl]amine
2138304-33-1 95.0%
10.0g
$3007.0 2025-03-11

Additional information on (Butan-2-yl)[(2,3-difluoropyridin-4-yl)methyl]amine

The Comprehensive Overview of (Butan-2-yl)[(2,3-difluoropyridin-4-yl)methyl]amine (CAS No. 2138304-33-1)

(Butan-2-yl)[(2,3-difluoropyridin-4-yl)methyl]amine, identified by the CAS registry number 2138304-33-1, is a specialized organic compound with significant applications in various chemical and pharmaceutical industries. This compound is characterized by its unique structure, which combines a butanamine moiety with a fluorinated pyridine ring. The presence of fluorine atoms in the pyridine ring introduces distinct electronic and steric properties, making this compound highly versatile for diverse applications.

The synthesis of (Butan-2-yl)[(2,3-difluoropyridin-4-yl)methyl]amine typically involves multi-step organic reactions, including nucleophilic substitutions and amine alkylation processes. Recent advancements in catalytic methodologies have enabled more efficient and selective syntheses, reducing production costs and enhancing purity levels. These improvements have made the compound more accessible for large-scale manufacturing in industries such as agrochemicals and pharmaceuticals.

In the field of agrochemistry, (Butan-2-yl)[(2,3-difluoropyridin-4-yl)methyl]amine has shown promise as a precursor for herbicides and insecticides. Its ability to interact with specific biochemical pathways in pests makes it an attractive candidate for developing eco-friendly agricultural solutions. Researchers have also explored its potential as a building block for more complex molecules with enhanced biological activities.

From a pharmacological perspective, this compound exhibits interesting bioavailability profiles due to its structural features. Studies have demonstrated that the fluorinated pyridine ring enhances the compound's stability in physiological environments, while the butanamine group improves its solubility and absorption rates. These properties make it a valuable intermediate in drug discovery programs targeting various therapeutic areas, including oncology and infectious diseases.

Recent research has focused on optimizing the stereochemistry of (Butan-2-yl)[(2,3-difluoropyridin-4-yl)methyl]amine to enhance its selectivity in binding to specific molecular targets. Advanced computational chemistry techniques, such as molecular docking and dynamics simulations, have provided deeper insights into its interaction mechanisms with biological systems. These findings are paving the way for the development of next-generation drugs with improved efficacy and reduced side effects.

In terms of industrial applications, the compound's compatibility with various chemical processes makes it suitable for use in polymer chemistry and materials science. Its ability to act as a catalyst or initiator in polymerization reactions has been explored in recent studies, offering potential innovations in the production of high-performance polymers for electronic and automotive industries.

The environmental impact of synthesizing and using (Butan-2-yl)[(2,3-difluoropyridin-4-yl)methyl]amine has also been a topic of interest among researchers. Efforts are being made to develop greener synthesis routes that minimize waste generation and energy consumption. Additionally, studies on its biodegradability and toxicity are essential to ensure its safe handling and disposal in industrial settings.

In conclusion, (Butan-2-yl)[(2,3-difluoropyridin-4-y

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